1-{octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one hydrochloride
Description
Properties
IUPAC Name |
1-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6(11)10-4-7-2-9-3-8(7)5-10;/h7-9H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIPTUCBYZWLLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CNCC2C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190927-49-1 | |
| Record name | Ethanone, 1-(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190927-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 1-{octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a ketone, followed by cyclization and subsequent hydrochloride salt formation. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-{octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Research Implications
- Pharmaceutical Utility : The target compound’s cis-fused bicyclic system and hydrochloride salt balance solubility and stereochemical rigidity, ideal for CNS-targeting drug candidates .
- Synthetic Challenges : The dihydrochloride form (CAS 1807939-58-7) may require specialized handling due to hygroscopicity, whereas the spirocyclic analog’s stability supports scalable synthesis .
Biological Activity
1-{octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one hydrochloride, a compound belonging to the class of piperazine derivatives, has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanism of action, and therapeutic potential.
The compound's chemical formula is C8H14N2O·HCl with a molecular weight of 190.67 g/mol. It appears as a white powder and is typically stored at room temperature. The IUPAC name is 1-[(3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]ethan-1-one hydrochloride .
| Property | Value |
|---|---|
| Chemical Formula | C8H14N2O·HCl |
| Molecular Weight | 190.67 g/mol |
| Appearance | White powder |
| Storage Temperature | Room Temperature |
The biological activity of 1-{octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one hydrochloride has not been extensively characterized in literature. However, its structural similarity to other piperazine derivatives suggests potential interactions with neurotransmitter systems and enzyme inhibition pathways.
Potential Interactions
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit human acetylcholinesterase, which could indicate a role in modulating cholinergic signaling pathways .
- Antioxidant Activity : Some piperazine derivatives exhibit antioxidant properties, which may contribute to their therapeutic effects in neurodegenerative diseases.
Biological Activity
Research into the biological activity of this compound is limited but suggests several areas of interest:
Anticancer Activity
Preliminary studies indicate that related compounds may exhibit cytotoxic effects on cancer cell lines. For example, tryptanthrin derivatives have shown potential in inducing apoptosis in K562 cells through mitochondrial pathway activation, suggesting that similar mechanisms could be explored for 1-{octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one hydrochloride .
Antimicrobial Properties
While direct studies on this compound are scarce, piperazine derivatives have been linked to antimicrobial activities. This warrants further investigation into the compound's efficacy against various pathogens.
Case Studies and Research Findings
A few studies have explored related compounds that could provide insights into the biological activity of 1-{octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one hydrochloride:
- Antiplasmodial Activity : Research on tryptanthrin derivatives revealed significant antiplasmodial effects (IC50 values around 30 nM), indicating that structural modifications can enhance biological activity against malaria parasites .
- Neuroprotective Effects : Similar compounds have been evaluated for neuroprotective effects in models of oxidative stress and neuroinflammation, suggesting potential applications in treating neurodegenerative disorders.
Q & A
Q. Optimization Table :
| Parameter | Condition (Example) | Impact on Yield/Purity |
|---|---|---|
| HCl Concentration | 1.0 M aqueous | Ensures complete salt formation |
| Reaction Time | 2.33 hours | Balances completion vs. degradation |
| Temperature | 0–50°C gradient | Avoids thermal decomposition |
Basic: Which analytical methods are recommended for verifying the purity and structural integrity of this compound?
Answer:
Combined spectroscopic and chromatographic techniques are essential:
- NMR (¹H/¹³C) : Confirms bicyclic pyrrolidine core and substituent positions. For related compounds, shifts at δ 2.5–3.5 ppm (pyrrolidine protons) and δ 170–200 ppm (carbonyl carbons) are diagnostic .
- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% as per pharmacopeial standards) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = calculated for C₉H₁₅N₂O·HCl).
Q. Reference Data :
- Purity: ≥95% via HPLC .
- Structural validation: X-ray crystallography for absolute configuration (if crystalline) .
Advanced: How can researchers resolve discrepancies in reaction yields during scale-up of bicyclic pyrrolidine derivatives?
Answer:
Yield variations often arise from:
- Solvent polarity : Polar solvents (e.g., water) may reduce intermediate solubility, requiring gradient heating .
- Impurity profiles : Monitor byproducts (e.g., open-chain intermediates) via TLC or LC-MS.
- Catalyst efficiency : Transition-metal catalysts (e.g., Pd for cross-couplings) may require ligand optimization to suppress side reactions .
Case Study :
A related dihydropyrrolo-oxazinone synthesis achieved scalability by replacing xylene (high-boiling solvent) with acetonitrile, reducing reaction time from 30 hours to 12 hours .
Advanced: What computational strategies predict the conformational stability of the octahydropyrrolo[3,4-c]pyrrole core?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess puckering modes and strain energy.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) on ring flexibility.
- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes with hydrophobic active sites) .
Key Finding :
The fused bicyclic system exhibits restricted rotation, favoring chair-like conformations that enhance binding affinity in receptor models .
Safety: What protocols mitigate risks when handling this compound’s acute toxicity?
Answer:
Referencing CLP/GHS classifications:
- Toxicity Data : Acute oral/dermal toxicity (Category 4) necessitates gloves, goggles, and fume hoods .
- Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with sodium bicarbonate.
- Waste Disposal : Incinerate at >800°C to avoid HCl emission .
Q. Emergency Measures :
- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .
Advanced: How do steric and electronic effects influence the reactivity of the ethanone moiety in further functionalization?
Answer:
- Steric hindrance : The bicyclic core limits nucleophilic attack at the ketone. Use bulky reagents (e.g., LDA) for deprotonation.
- Electronic effects : Electron-withdrawing HCl salt increases electrophilicity, facilitating Grignard additions or reductive amination .
Example :
In a related pyrrolidinone derivative, ethanone α-protons (δ 2.8–3.2 ppm) showed enhanced acidity, enabling selective alkylation .
Basic: What are the storage conditions to ensure long-term stability of this hydrochloride salt?
Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Light sensitivity : Amber vials mitigate photolytic cleavage of the pyrrolidine ring .
- Stability Data : Related compounds retain >90% purity after 12 months under these conditions .
Advanced: How can researchers address conflicting NMR data for bicyclic pyrrolidine derivatives?
Answer:
- Variable Temperature NMR : Resolve dynamic effects (e.g., ring-flipping) by acquiring spectra at 25°C and −40°C.
- COSY/NOESY : Assign diastereotopic protons and confirm relative stereochemistry.
- Isotopic Labeling : ¹³C-enriched samples clarify ambiguous couplings in crowded spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
